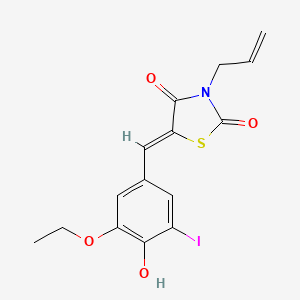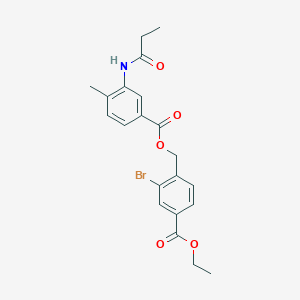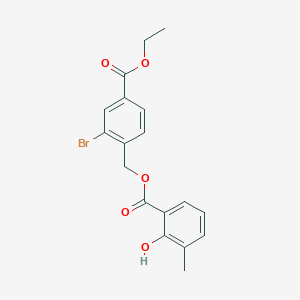![molecular formula C25H20N2O5 B3521626 phenyl 4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate](/img/structure/B3521626.png)
phenyl 4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate
Descripción general
Descripción
Phenyl 4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate is a complex organic compound that features a quinoxaline moiety linked to a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoxaline and benzoate groups suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions.
Hydroxy Substitution:
Esterification: The benzoate ester is formed by reacting the hydroxyquinoxaline derivative with phenyl 4-(bromomethyl)benzoate in the presence of a base like potassium carbonate, facilitating the esterification process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoxaline ring can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions to form tetrahydroquinoxaline derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Phenyl 4-(hydroxymethyl)benzoate and 3-(3-hydroxy-2-quinoxalinyl)propanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the bioactivity of quinoxaline derivatives.
Medicine: Potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of phenyl 4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate is likely related to its ability to interact with biological macromolecules. The quinoxaline moiety can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Benzoate esters: Commonly used in pharmaceuticals and as preservatives.
Uniqueness
Phenyl 4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate is unique due to the combination of the quinoxaline and benzoate moieties, which may confer distinct chemical and biological properties not seen in simpler analogs. This dual functionality can enhance its potential as a versatile compound in various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in scientific and industrial fields.
Propiedades
IUPAC Name |
phenyl 4-[3-(3-oxo-4H-quinoxalin-2-yl)propanoyloxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-23(15-14-22-24(29)27-21-9-5-4-8-20(21)26-22)31-16-17-10-12-18(13-11-17)25(30)32-19-6-2-1-3-7-19/h1-13H,14-16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFUKIZCQYWYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)CCC3=NC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3521545.png)
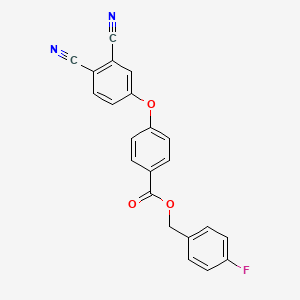
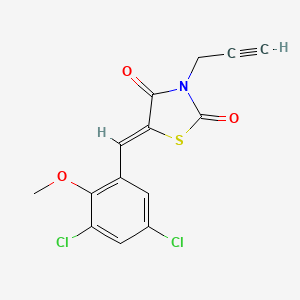
![2-[4-(2-Quinoxalinyl)phenoxy]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-ethanone](/img/structure/B3521577.png)
![2-(2,5-dimethylphenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3521582.png)
![5-bromo-N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B3521595.png)
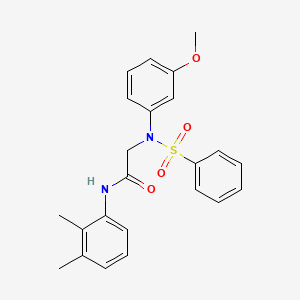
![2-methoxy-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3521602.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cycloheptylbenzamide](/img/structure/B3521605.png)
![2-Chloro-6-fluorobenzyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B3521612.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3521625.png)
